molecular formula C7H9N3S B8713261 Thiourea, N-(2-pyridinylmethyl)-

Thiourea, N-(2-pyridinylmethyl)-

Cat. No. B8713261
M. Wt: 167.23 g/mol
InChI Key: GRIYSTINVSEMMD-UHFFFAOYSA-N
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Patent
US08026244B2

Procedure details

N-(Pyridin-2-ylmethyl)thiourea (1.35 g, 8.09 mmol, obtained from Example 1(a)) and ethyl cyanoacetate (1.1 g, 9.71 mmol) was added to sodium ethoxide (freshly made from sodium 0.20 g, 8.9 mmol in ethanol (16 mL)). The reaction mixture was stirred under reflux at 90° C. for 16 h. The mixture was then diluted with water (20 mL) and neutralized with 2M sulfuric acid. The precipitated solid was collected by filtration, washed with water and dried, giving the title compound (1.8 g, 96%) as a solid. The crude product was used in the next step without further purification.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
96%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][NH:8][C:9]([NH2:11])=[S:10].[C:12]([CH2:14][C:15](OCC)=[O:16])#[N:13].[O-]CC.[Na+].[Na].S(=O)(=O)(O)O>C(O)C.O>[NH2:13][C:12]1[N:8]([CH2:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[C:9](=[S:10])[NH:11][C:15](=[O:16])[CH:14]=1 |f:2.3,^1:23|

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
N1=C(C=CC=C1)CNC(=S)N
Name
Quantity
1.1 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(NC(N1CC1=NC=CC=C1)=S)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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